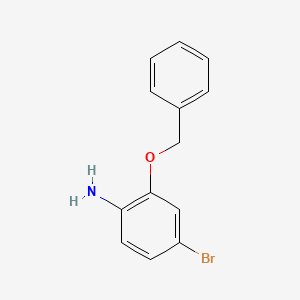

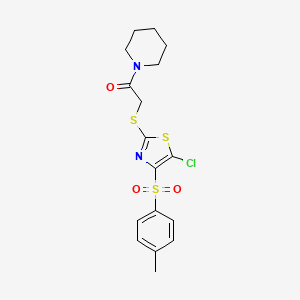

2-(Benzyloxy)-4-bromoaniline

カタログ番号 B2912124

CAS番号:

495406-90-1

分子量: 278.149

InChIキー: JDMZGIUVZRLWQT-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

The compound “2-(Benzyloxy)-4-bromoaniline” likely contains a benzene ring due to the presence of the term “benzyloxy”. This suggests that it may have properties similar to other aromatic compounds . The “benzyloxy” group is a common protecting group in organic chemistry, often used to shield an alcohol group during a chemical reaction .

Synthesis Analysis

While specific synthesis methods for “2-(Benzyloxy)-4-bromoaniline” are not available, benzyloxy compounds are often synthesized through the reaction of a benzyl chloride with an alcohol . The bromoaniline part might be synthesized through electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)-4-bromoaniline” would likely consist of a benzene ring, due to the “benzyloxy” group, and an amine group (-NH2) attached to the benzene ring . The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis

Benzyloxy compounds are known to undergo a variety of reactions. For example, they can participate in SN1, SN2, and E1 reactions, showing enhanced reactivity due to the adjacent aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzyloxy)-4-bromoaniline” would depend on its exact molecular structure. For instance, compounds with a benzyloxy group are often solid at room temperature .科学的研究の応用

-

Pharmaceutical and Medicinal Chemistry

- Application : Chalcones derivatives, which can be synthesized using compounds like 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one, have wide applications in pharmaceutical and medicinal chemistry .

- Method : These compounds were synthesized by coupling with aromatic substituted aldehyde .

- Results : The synthesized compounds were screened for antimicrobial activity .

-

Organic Chemistry

- Application : 2-Benzyloxy-1-methylpyridinium triflate is used for the synthesis of benzyl ethers and esters .

- Method : A revised benzyl transfer protocol is used, in which N-methylation of 2-benzyloxy-pyridine delivers the active reagent in situ .

- Results : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxy-pyridine .

-

Environmental and Biological Detection

- Application : Thiophenol derivatives, including 2-(Benzyloxy)thiophenol, are used in the detection and monitoring of thiophenol levels in environmental and biological systems.

-

Chemical Synthesis

- Application : 2-Benzyloxyphenol is used in the synthesis of 2-(benzyloxy)hydroquinone and also used to prepare sequential polypeptides .

- Method : It is used as a reagent for synthesis of multidentate chelating ligands .

- Results : It is also used in chemicals, pharmaceutical research and also acts a pharmaceutical intermediate .

-

Benzylic Oxidations and Reductions

- Application : The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 2-(Benzyloxy)-4-bromoaniline, are activated toward free radical attack .

- Method : This activation is supported by the susceptibility of alkyl side-chains to oxidative degradation .

- Results : This process is useful in preparing substituted benzoic acids .

-

Synthesis of Benzyl Ethers and Esters

- Application : 2-Benzyloxy-1-methylpyridinium triflate is used for the synthesis of benzyl ethers and esters .

- Method : A revised benzyl transfer protocol is used, in which N-methylation of 2-benzyloxy-pyridine delivers the active reagent in situ .

- Results : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxy-pyridine .

-

Wittig Rearrangement

-

Synthesis of Arylmethyl Ethers

- Application : 2-Benzyloxy-1-methylpyridinium triflate is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of arylmethyl ethers .

- Method : This article provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxy-pyridine delivers the active reagent in situ .

- Results : Observations on the appropriate choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are included .

-

Wittig Rearrangement of Aryloxazolines

- Application : The behavior of 14 ortho-functionalised 2-aryloxazolines (11 of them prepared and characterized for the first time) with butyllithium has been examined .

- Method : Significant limitations to the Wittig rearrangement of such systems are revealed .

- Results : In terms of asymmetric Wittig rearrangement, good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline, but this is compromised by racemization upon hydrolysis .

将来の方向性

特性

IUPAC Name |

4-bromo-2-phenylmethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMZGIUVZRLWQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-4-bromoaniline | |

Synthesis routes and methods I

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-(benzyloxy)-4-bromo-1-nitrobenzene (14.1 g, 45.8 mmol), iron powder (12.8 g, 229.12 mmol) and ammonium chloride (2.9 g, 55.0 mmol) was taken up in ethanol (60 mL) and water (30 mL) and heated at 90° C. for 3 h. After cooling to ambient temperature, the reaction mixture was filtered through a celite bed and the filtrate concentrated in vacuo. The aqueous residue was extracted with dichloromethane and the organic layer washed with brine, dried over sodium sulfate and concentrated in vacuo to give 2-(benzyloxy)-4-bromoaniline (12.6 g, 99%) as a purple oil: 1H NMR (CDCl3, 300 MHz) δ 7.31-7.46 (m, 5H), 6.98 (d, J=2.1 Hz, 1H), 6.92 (dd, J=8.4, 2.1 Hz, 1H), 6.60 (d, J=8.4 Hz, 1H), 5.05 (s, 2H), 3.81 (br s, 2H).

Yield

99%

Citations

For This Compound

1

Citations

Infectious diseases continue to be a major concern worldwide. They are the second leading cause of death after heart disease. Factors such as an increasing global population, travel, …

Number of citations: 3

search.proquest.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B2912045.png)

![9-isobutyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912053.png)

![2-fluoro-N-[[4-(2-methoxyphenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2912062.png)

![Methyl 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate](/img/structure/B2912063.png)

![3-(4-Chlorophenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2912064.png)